molecular formula C21H21N5O2S B15106898 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline

Cat. No.: B15106898
M. Wt: 407.5 g/mol
InChI Key: PTTNHAWIDWUZGA-UHFFFAOYSA-N
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Description

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline is a complex organic compound that features a quinoline core substituted with a benzimidazole-piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline typically involves multiple steps. One common approach starts with the preparation of the benzimidazole derivative, which is then reacted with piperazine. The resulting intermediate is further reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. Finally, the quinoline moiety is introduced through a cyclization reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives .

Scientific Research Applications

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)-2-methylquinoline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H21N5O2S

Molecular Weight

407.5 g/mol

IUPAC Name

8-[4-(1H-benzimidazol-2-yl)piperazin-1-yl]sulfonyl-2-methylquinoline

InChI

InChI=1S/C21H21N5O2S/c1-15-9-10-16-5-4-8-19(20(16)22-15)29(27,28)26-13-11-25(12-14-26)21-23-17-6-2-3-7-18(17)24-21/h2-10H,11-14H2,1H3,(H,23,24)

InChI Key

PTTNHAWIDWUZGA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=CC=C2S(=O)(=O)N3CCN(CC3)C4=NC5=CC=CC=C5N4)C=C1

Origin of Product

United States

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